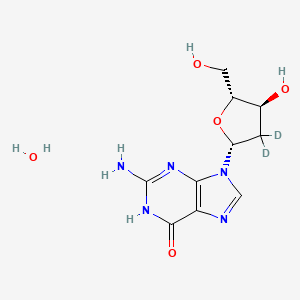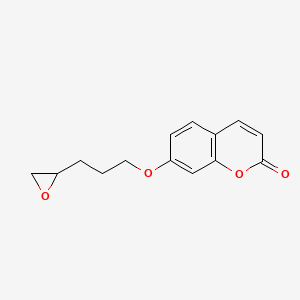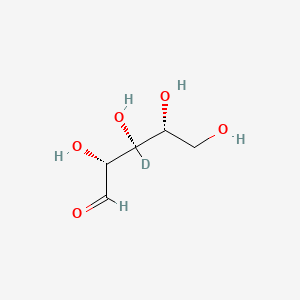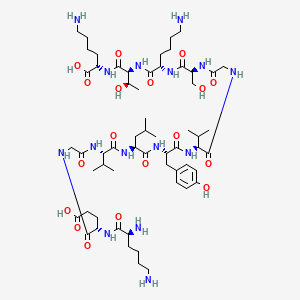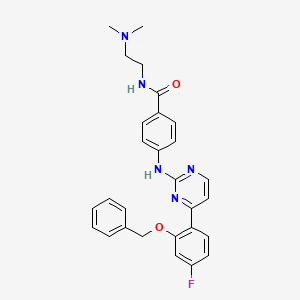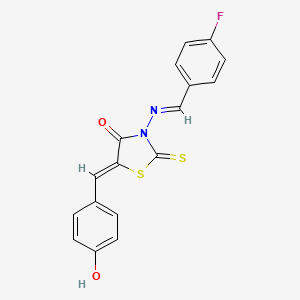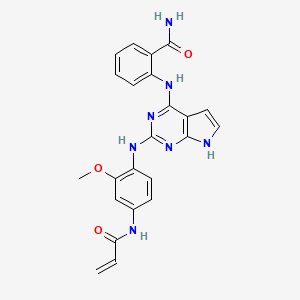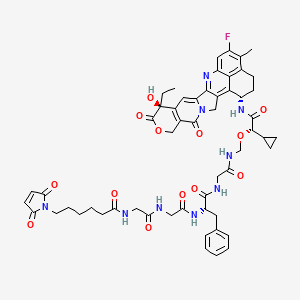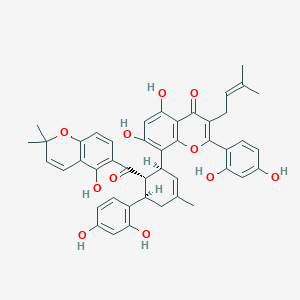![molecular formula C12H17FN6O3 B12393647 (2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12393647.png)
(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (2R,4R,5R)-5-[2-amino-6-(dimetilamino)purin-9-il]-4-fluoro-2-(hidroximetil)oxolan-3-ol es un análogo de nucleósido sintético
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2R,4R,5R)-5-[2-amino-6-(dimetilamino)purin-9-il]-4-fluoro-2-(hidroximetil)oxolan-3-ol generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación de la Base de Purina:
Glucosilación: La base de purina se glucosila entonces con un derivado de azúcar adecuado para formar el nucleósido.
Fluoración: El átomo de flúor se introduce en la posición deseada en la parte de azúcar.
Hidroximetilación: El grupo hidroximetil se añade para completar la síntesis.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para mejorar el rendimiento y reducir los costes. Esto puede incluir el uso de catalizadores, disolventes y condiciones de reacción más eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroximetil.
Reducción: Las reacciones de reducción pueden ocurrir en la base de purina, afectando a los grupos amino y dimetilamino.
Sustitución: El átomo de flúor puede sustituirse por otros grupos funcionales en condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como la azida de sodio o los tioles.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones y vías químicas.
Biología
En biología molecular, el compuesto se estudia por su potencial como sonda para interacciones con ácidos nucleicos. Puede incorporarse a cadenas de ADN o ARN para estudiar su estructura y función.
Medicina
Medicinalmente, el compuesto se ha investigado por sus propiedades antivirales y anticancerígenas. Su capacidad de imitar nucleósidos naturales le permite interferir con la replicación viral y la proliferación de células cancerosas.
Industria
En el sector industrial, el compuesto puede utilizarse en el desarrollo de nuevos materiales y como precursor de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de (2R,4R,5R)-5-[2-amino-6-(dimetilamino)purin-9-il]-4-fluoro-2-(hidroximetil)oxolan-3-ol implica su incorporación a los ácidos nucleicos. Una vez incorporado, puede interrumpir la función normal del ácido nucleico mediante:
Inhibición de Polimerasas: El compuesto puede inhibir las polimerasas de ADN o ARN, evitando la síntesis de nuevas cadenas de ácido nucleico.
Inducción de Mutaciones: Su presencia en los ácidos nucleicos puede conducir a mutaciones, que pueden ser letales para los virus o las células cancerosas.
Interferencia con el Apareamiento de Bases: El compuesto puede interrumpir el apareamiento de bases normal, lo que lleva a errores en la replicación y la transcripción.
Comparación Con Compuestos Similares
Compuestos Similares
Aciclovir: Un análogo de nucleósido utilizado como fármaco antiviral.
Gemcitabina: Un análogo de nucleósido utilizado en la quimioterapia del cáncer.
Fludarabina: Otro análogo de nucleósido con propiedades antivirales y anticancerígenas.
Singularidad
Lo que diferencia a (2R,4R,5R)-5-[2-amino-6-(dimetilamino)purin-9-il]-4-fluoro-2-(hidroximetil)oxolan-3-ol es su combinación única de grupos funcionales, lo que permite interacciones específicas con los ácidos nucleicos. Su átomo de flúor y su grupo dimetilamino proporcionan propiedades químicas distintas que pueden explotarse para aplicaciones específicas.
Propiedades
Fórmula molecular |
C12H17FN6O3 |
|---|---|
Peso molecular |
312.30 g/mol |
Nombre IUPAC |
(2R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-4-fluoro-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C12H17FN6O3/c1-18(2)9-7-10(17-12(14)16-9)19(4-15-7)11-6(13)8(21)5(3-20)22-11/h4-6,8,11,20-21H,3H2,1-2H3,(H2,14,16,17)/t5-,6-,8?,11-/m1/s1 |
Clave InChI |
KPARWUJDCIURDN-LIJJBAKPSA-N |
SMILES isomérico |
CN(C)C1=NC(=NC2=C1N=CN2[C@H]3[C@@H](C([C@H](O3)CO)O)F)N |
SMILES canónico |
CN(C)C1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


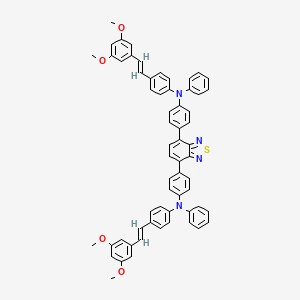

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-4-oxobutyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12393578.png)
![N'-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12393580.png)
![3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride](/img/structure/B12393584.png)
